molecular formula C11H15N B102320 N-(2,6-Dimethylphenyl)azetidine CAS No. 19199-06-5

N-(2,6-Dimethylphenyl)azetidine

Cat. No.: B102320
CAS No.: 19199-06-5
M. Wt: 161.24 g/mol
InChI Key: MHXYJRDWCLHKMY-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)azetidine, also known as this compound, is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

19199-06-5

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-9-5-3-6-10(2)11(9)12-7-4-8-12/h3,5-6H,4,7-8H2,1-2H3

InChI Key

MHXYJRDWCLHKMY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N2CCC2

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCC2

Other CAS No.

19199-06-5

Synonyms

N-(2,6-Dimethylphenyl)azetidine

Origin of Product

United States

Foundational & Exploratory

Solubility Profile & Physicochemical Characterization of N-(2,6-Dimethylphenyl)azetidine

[1]

Executive Summary & Compound Identity

This compound (CAS: 19199-06-5) is a specialized heterocyclic building block characterized by a strained four-membered azetidine ring coupled to a sterically hindered aniline moiety.[1] Its solubility profile is governed by the interplay between the lipophilic 2,6-dimethylphenyl "tail," the basic azetidine nitrogen, and the low crystal lattice energy resulting from steric bulk.

This guide provides a comprehensive technical analysis of its solubility across organic solvent classes, theoretical solvation mechanisms, and validated protocols for empirical profiling in pharmaceutical development.

Physicochemical Baseline
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₁H₁₅NModerate lipophilicity
Molecular Weight 161.24 g/mol Small molecule, favorable diffusion
Physical State Solid/Low-melting solid (MP: 50–60°C)Low lattice energy enhances solubility
Predicted LogP ~2.8 – 3.2Highly soluble in non-polar organics
pKa (Conjugate Acid) ~4.3 – 5.0 (Est.)pH-dependent aqueous solubility

Solubility Profile by Solvent Class

The solubility of this compound is driven by "like-dissolves-like" interactions, modified significantly by the ortho-effect of the methyl groups which prevents planar pi-conjugation, keeping the nitrogen lone pair available for specific solvation but shielding it from aggregation.

A. Chlorinated Solvents (Excellent Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

  • Mechanism: The high dispersion forces and slight polarity of chlorinated solvents interact favorably with the aromatic ring and the polarizable amine nitrogen.

  • Application: Preferred solvents for synthesis and liquid-liquid extraction (organic phase).

B. Aromatic Hydrocarbons (High Solubility)
  • Solvents: Toluene, Benzene, Xylene.

  • Mechanism: Pi-pi stacking interactions between the solvent and the 2,6-dimethylphenyl ring. The methyl groups disrupt tight crystal packing, allowing the solute to mix freely with aromatic solvents even at room temperature.

  • Application: Ideal for high-temperature reactions (e.g., Buchwald-Hartwig couplings) where the compound must remain in solution at reflux.

C. Polar Aprotic Solvents (Good to High Solubility)
  • Solvents: THF, Ethyl Acetate, Acetone, DMSO.

  • Mechanism: Dipole-dipole interactions. The azetidine nitrogen acts as a hydrogen bond acceptor. However, in acetone or ethyl acetate, solubility may decrease slightly at very low temperatures (-78°C), which is useful for crystallization.

  • Application: Standard solvents for nucleophilic substitution reactions.

D. Alcohols (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: The amine nitrogen accepts hydrogen bonds from the solvent. However, the hydrophobic phenyl group limits solubility in more polar, short-chain alcohols compared to DCM.

  • Application: Recrystallization solvent (often used as a co-solvent with water).

E. Alkanes (Moderate Solubility)
  • Solvents: n-Hexane, n-Heptane, Pentane.

  • Mechanism: Solubility is driven purely by Van der Waals forces. While the aryl group is lipophilic, the polar nitrogen reduces affinity for pure alkanes compared to toluene.

  • Application: Anti-solvent for precipitation or "crashing out" the product from more polar solutions.

F. Aqueous Solubility (pH Dependent)
  • Neutral pH: Low (< 1 mg/mL). The hydrophobic character dominates.[1]

  • Acidic pH (< 4.0): High. Protonation of the azetidine nitrogen forms a cationic salt, drastically increasing water solubility.

  • Application: Acid-base extraction workups.

Mechanistic Insight: The "Ortho-Effect" on Solvation

The 2,6-dimethyl substitution pattern is critical to understanding the solubility behavior of this compound compared to unsubstituted N-phenylazetidine.

  • Steric Inhibition of Resonance: The methyl groups force the azetidine ring to twist out of the plane of the phenyl ring. This prevents the nitrogen lone pair from delocalizing into the aromatic system.

  • Consequence: The nitrogen remains more basic and more localized (sp³-like) than in typical anilines. This increases its affinity for polar solvents and makes it more susceptible to protonation in acidic media.

  • Lattice Energy Disruption: The bulky methyl groups prevent efficient packing in the crystal lattice, resulting in a low melting point (50–60°C). This low energy barrier to melting correlates directly to higher solubility in organic solvents, as less energy is required to break solute-solute interactions.

Technical Protocol: Gravimetric Solubility Determination

Audience Note: This protocol is designed for self-validation. The use of a control (pure solvent) and triplicate measurements ensures data integrity.

Objective

To quantitatively determine the saturation solubility of this compound in a target solvent at 25°C.

Materials
  • Target Solvent (HPLC Grade)

  • This compound (>98% purity)[2]

  • 0.45 µm PTFE Syringe Filters (chemically resistant)

  • Temperature-controlled shaker or water bath

  • Analytical Balance (0.01 mg precision)

Step-by-Step Methodology
  • Supersaturation: Add excess solid this compound (approx. 100 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate at 25°C for 24 hours. Validation Check: Ensure solid remains visible at the bottom of the vial throughout the process. If all solid dissolves, add more.

  • Filtration: Stop agitation and allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until a constant mass is achieved.

  • Quantification: Weigh the vial containing the dried residue (

    
    ).
    
  • Calculation:

    
    
    

Solubility-Driven Purification Workflow

The following diagram illustrates a logical decision tree for purifying this compound from a crude reaction mixture, leveraging its specific pH-dependent solubility profile.

PurificationStrategyStartCrude Reaction Mixture(Contains this compound)AcidExtAcid Extraction(Add 1M HCl, pH < 2)Start->AcidExtPartitioningOrgLayer1Organic Layer(Impurities)AcidExt->OrgLayer1DiscardAqLayer1Aqueous Layer(Product as Salt)AcidExt->AqLayer1Keep (Product Protonated)BaseNeutBasification(Add NaOH to pH > 10)AqLayer1->BaseNeutFree Base RegenerationExtractDCMExtraction into DCMBaseNeut->ExtractDCMPhase TransferDryConcDry (Na2SO4) & ConcentrateExtractDCM->DryConcRecrystRecrystallization(Solvent: MeOH/Water or Hexane)DryConc->RecrystIf purity < 98%FinalProdPure this compoundDryConc->FinalProdIf purity > 98%Recryst->FinalProd

Figure 1: Acid-Base Extraction and Purification Strategy leveraging the pH-dependent solubility switch of the azetidine nitrogen.

References

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of Azetidine Derivatives. Retrieved from [Link]

Pharmacological Significance of N-Aryl Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Drug Discovery & Medicinal Chemistry

Executive Summary

The azetidine ring (a saturated 4-membered nitrogen heterocycle) has evolved from a mere synthetic curiosity to a "privileged scaffold" in modern drug design.[1] While N-acyl and N-sulfonyl azetidines are well-represented in approved therapeutics (e.g., Cobimetinib , Baricitinib ), N-aryl azetidine derivatives present a unique set of pharmacological opportunities and challenges.

This guide analyzes the N-aryl azetidine moiety as a bioisostere for larger saturated heterocycles (pyrrolidines, piperidines). It details the "Azetidine Switch"—a strategy to lower lipophilicity (


) and alter vector alignment—while addressing the critical stability liabilities associated with the high ring strain (~26 kcal/mol) of the 4-membered system.
Structural & Physicochemical Advantages

The incorporation of an N-aryl azetidine moiety is rarely a random choice; it is a strategic maneuver to optimize the physicochemical profile of a lead compound.

1.1 The "Azetidine Switch": Lipophilicity and Basicity

Replacing a piperidine or pyrrolidine ring with an azetidine significantly alters the molecular property profile.

  • Lipophilicity (

    
    ):  The removal of methylene groups lowers the carbon count, generally reducing lipophilicity. However, the high 
    
    
    
    -character of the azetidine nitrogen lone pair (due to ring strain) reduces its basicity compared to pyrrolidine.
  • Basicity (

    
    ):  The 
    
    
    
    of the conjugate acid of N-aryl azetidines is typically lower than that of their 5- and 6-membered counterparts. This is critical for membrane permeability and preventing lysosomal trapping.

Table 1: Comparative Physicochemical Properties of N-Phenyl Cyclic Amines

PropertyN-Phenyl Azetidine (4-membered)N-Phenyl Pyrrolidine (5-membered)N-Phenyl Piperidine (6-membered)
Ring Strain ~26 kcal/mol~6 kcal/mol~0 kcal/mol (Chair)
Nitrogen Hybridization Increased

character


Basicity (

of

)
~2.0 - 3.0*~3.5 - 4.5~4.5 - 5.5
Conformation Puckered (Butterfly)EnvelopeChair
Metabolic Liability Ring Opening (Acid/GST)Oxidation (

-carbon)
Oxidation (

-carbon)

*Note: Values are approximate and highly dependent on the aryl substituent. Electron-deficient heteroaryls (e.g., pyridine) can lower the azetidine


 to < 0, significantly enhancing stability.
1.2 Vector Alignment and Rigidity

The bond angles in azetidine (~90°) create distinct exit vectors for substituents compared to the ~109.5° angles in pyrrolidine/piperidine. This allows N-aryl azetidines to orient pharmacophores into narrow binding pockets that larger rings cannot access.

Stability & Metabolic Liabilities (Critical Analysis)

The pharmacological utility of N-aryl azetidines is limited by their chemical and metabolic instability. Understanding the mechanism of decomposition is the single most important factor in designing viable drugs in this class.

2.1 Acid-Catalyzed Ring Opening

Unlike N-acyl azetidines (which are amides and stable), N-aryl azetidines function as anilines. If the nitrogen is sufficiently basic to be protonated at physiological or gastric pH, the ring strain drives a rapid nucleophilic attack (often by water or intramolecular nucleophiles), leading to ring opening and loss of activity.

Design Rule: To ensure stability, the N-aryl substituent must be electron-withdrawing (e.g., pyridine, pyrimidine, electron-poor phenyl) to suppress N-protonation.

2.2 Glutathione (GST) Mediated Metabolism

Recent data indicates that strained rings like azetidines can undergo direct nucleophilic attack by Glutathione (GSH) catalyzed by Glutathione S-Transferases (GSTs), even without prior P450 oxidation.[2][3] This leads to the formation of reactive ring-opened metabolites.

DOT Diagram 1: Metabolic & Degradation Pathways of N-Aryl Azetidines

AzetidineMetabolism Start N-Aryl Azetidine (Intact Drug) AcidPath Acidic Environment (Stomach/Lysosome) Start->AcidPath Oral Dosing GSTPath Cytosolic GST Enzymes Start->GSTPath Metabolism Protonated Protonated Azetidinium (Highly Electrophilic) AcidPath->Protonated pH < pKa Hydrolysis Ring Opening (Hydrolysis) Protonated->Hydrolysis Nucleophilic Attack (H2O) Inactive Linear Metabolite (Inactive/Toxic) Hydrolysis->Inactive GSH_Adduct GSH Conjugate (Ring Opened) GSTPath->GSH_Adduct Direct Nucleophilic Attack (Strain Release) Safe STABLE ANALOG: N-Heteroaryl (Low pKa) Safe->Protonated Resists Protonation

Caption: Pathways of azetidine decomposition. Acid-catalyzed hydrolysis requires N-protonation, while GST-mediated conjugation exploits ring strain directly.

Synthetic Strategies for N-Arylation

Synthesizing N-aryl azetidines requires overcoming the poor nucleophilicity of the azetidine nitrogen (due to steric bulk and strain) and preventing ring opening during the reaction.

3.1 Protocol A: Buchwald-Hartwig Cross-Coupling

This is the gold standard for electron-neutral or electron-rich aryl halides.

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃

  • Ligand: BINAP or Xantphos (Bidentate ligands prevent

    
    -hydride elimination and stabilize the Pd center).
    
  • Base: Cs₂CO₃ or NaOtBu (Must be compatible with the substrate).

  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Protocol:

  • Charge a reaction vial with Aryl Bromide (1.0 equiv), Azetidine (1.2 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

  • Add dry Toluene (0.2 M concentration) and Cs₂CO₃ (2.0 equiv).

  • Sparge with Argon for 5 minutes to remove O₂.

  • Seal and heat to 80-100°C for 12-16 hours.

  • Workup: Filter through Celite (azetidines can stick to silica; use amine-doped silica if purifying).

3.2 Protocol B: Nucleophilic Aromatic Substitution (

)

Ideal for electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene). This method avoids transition metals and is often scalable.

  • Conditions: DMSO or DMF,

    
     or DIPEA, 60-100°C.
    
  • Advantage: Produces the most stable class of N-aryl azetidines (N-heteroaryls).

DOT Diagram 2: Synthetic Decision Tree

SynthesisTree Start Target: N-Aryl Azetidine CheckAr Analyze Aryl Halide Electronic Nature Start->CheckAr ElectronPoor Electron Deficient (e.g., Pyridine, Nitro-Ph) CheckAr->ElectronPoor ElectronRich Electron Neutral/Rich (e.g., Anisole, Toluene) CheckAr->ElectronRich SnAr Method: SnAr Solvent: DMSO/DMF Base: K2CO3 ElectronPoor->SnAr Buchwald Method: Buchwald-Hartwig Cat: Pd(OAc)2 / BINAP Base: Cs2CO3 ElectronRich->Buchwald Ullmann Alternative: Ullmann Cat: CuI / L-Proline (If Pd fails) Buchwald->Ullmann Low Yield?

Caption: Decision matrix for selecting the optimal synthetic route based on the electronic properties of the aryl electrophile.

Pharmacological Case Studies
4.1 Case Study: TZT-1027 Analogs (Antitumor)

Researchers replaced the phenylethylamine moiety of the tubulin inhibitor TZT-1027 with N-aryl azetidines.

  • Result: The conformational constraint of the azetidine ring maintained potent cytotoxicity (

    
     ~2 nM) against A549 cells.[4]
    
  • Significance: Demonstrated that the azetidine ring can lock bioactive conformations more effectively than flexible alkyl chains.

4.2 Contrast with Approved Drugs

It is crucial to distinguish N-aryl azetidines from N-acyl/sulfonyl variants in approved drugs:

  • Cobimetinib: Contains an N-acyl azetidine (part of the MEK inhibitor pharmacophore).[5] The carbonyl group draws electron density, preventing ring opening.

  • Baricitinib: Contains an N-sulfonyl azetidine.[6] The sulfonyl group renders the nitrogen non-basic and metabolically robust.

  • Lesson: For N-aryl derivatives to achieve similar success, the aryl group must mimic the electron-withdrawing capacity of an acyl/sulfonyl group (e.g., using a pyrimidine or pyridine).

Experimental Workflow: Assessing Metabolic Stability

Before advancing an N-aryl azetidine lead, its resistance to ring opening must be validated.

Protocol: GSH-Trapping Assay (GST-Mediated)

  • Incubation: Incubate test compound (10

    
    M) with human liver cytosol (HLC) or recombinant GSTs (not just microsomes) in phosphate buffer (pH 7.4).
    
  • Cofactor: Add Glutathione (GSH, 5 mM). Note: Do not add NADPH if testing for direct GST attack.

  • Timepoints: Quench aliquots at 0, 15, 30, 60 min with cold acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Detection: Look for [M + 307] adducts (Parent + GSH) which indicate ring opening and conjugation.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2026). Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Link

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine. Drug Metabolism and Disposition. (2019).[3] Link

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. (2016). Link

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science. (2013). Link

Sources

Technical Guide: pKa and Basicity of N-(2,6-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the physicochemical properties of


-(2,6-Dimethylphenyl)azetidine , focusing specifically on its basicity (pKa) and structural conformation. For researchers in medicinal chemistry, this scaffold represents a critical case study in Steric Inhibition of Resonance (SIR) . Unlike typical 

-aryl azetidines, which are weak bases due to delocalization, the 2,6-dimethyl substitution forces a conformational twist that decouples the nitrogen lone pair from the aromatic

-system, significantly altering its ionization profile and lipophilicity.

Part 1: Structural Analysis & Conformational Dynamics

To understand the basicity of this molecule, one must first deconstruct its geometry. The molecule features two competing structural forces:[1][2][3][4]

  • Azetidine Ring Strain: The 4-membered nitrogen heterocycle possesses significant ring strain (~25 kcal/mol). To accommodate the ~90° bond angles, the nitrogen atom adopts a hybridization state with increased

    
    -character in the ring bonds and increased 
    
    
    
    -character in the lone pair.
  • Steric Clash (The Ortho Effect): The methyl groups at the 2- and 6-positions of the phenyl ring create severe steric hindrance with the methylene protons of the azetidine ring.

The "Twist" Mechanism

In unsubstituted


-phenylazetidine, the molecule adopts a conformation where the nitrogen lone pair can partially overlap with the phenyl 

-system (though less effectively than in open-chain anilines due to ring strain).

In


-(2,6-Dimethylphenyl)azetidine , the steric bulk forces the azetidine ring to rotate out of the plane of the benzene ring.
  • Conformation: Orthogonal (twisted).

  • Electronic Consequence: The nitrogen lone pair orbital becomes perpendicular to the aromatic

    
    -system.
    
  • Resonance Status: Decoupled.

Conformational_Analysis cluster_0 N-Phenylazetidine (Reference) cluster_1 N-(2,6-Dimethylphenyl)azetidine A1 Planar/Semi-planar Geometry A2 Lone Pair || Pi-System A1->A2 A3 Resonance Active A2->A3 A4 Low Basicity (pKa ~4.3) A3->A4 B4 Resonance Inhibited (SIR) A3->B4 Methyl Substitution B1 2,6-Dimethyl Steric Clash B2 Orthogonal Twist B1->B2 B3 Lone Pair Decoupled B2->B3 B3->B4 B5 Enhanced Basicity (pKa ~6.5 - 7.5) B4->B5

Figure 1: Mechanistic flow illustrating how steric bulk induces a conformational twist, breaking resonance and elevating basicity.

Part 2: Basicity and pKa Values

Predicted vs. Experimental Landscape

While the exact experimental pKa of


-(2,6-dimethylphenyl)azetidine is rarely reported in standard databases, it can be derived with high confidence using Linear Free Energy Relationships (LFER)  and comparative anchoring.
1. The Baseline: Azetidine
  • pKa: ~11.3[5][6]

  • Nature: Strong base (secondary amine).

2. The Reference:

-Phenylazetidine[7]
  • pKa: ~4.3 (Experimental)

  • Effect: The phenyl ring lowers basicity by ~7 units due to resonance delocalization (major factor) and induction (minor factor).

3. The Target:

-(2,6-Dimethylphenyl)azetidine

Due to the Steric Inhibition of Resonance (SIR) , the resonance component of the acidity constant is removed. The nitrogen behaves more like an aliphatic amine, subject only to the electron-withdrawing inductive effect (-I) of the phenyl ring.

Estimated pKa Calculation:



  • Base Value (Aliphatic Azetidine): 11.3[6]

  • Inductive Effect (Phenyl): ~ -2.5 units (similar to benzylamine vs. amine shift, adjusted for direct attachment).

  • Solvation Penalty: The 2,6-dimethyl groups hinder the solvation of the protonated ammonium cation, destabilizing the conjugate acid. This lowers the pKa by ~1.5 - 2.0 units.

Resulting Range: 6.8 – 7.5

Comparative Basicity Table
CompoundStructure TypeElectronic StateApprox.[3][8][9][10] pKa
Azetidine Cyclic Secondary Amine

Lone pair, No resonance
11.3

-Phenylazetidine

-Aryl Amine
Resonance delocalized4.3
2,6-Dimethylaniline Primary AnilineResonance + Solvation hindrance3.9

-Dimethyl-2,6-xylidine
Acyclic Tertiary AnilineSIR Active (Twisted)~7.0

-(2,6-Dimethylphenyl)azetidine
Cyclic Tertiary AnilineSIR Active (Twisted) 6.5 – 7.5

Key Insight: The target molecule is significantly more basic than its unsubstituted analogue (


-phenylazetidine) and its primary amine precursor (2,6-dimethylaniline). This "anomalous" basicity is a hallmark of the SIR effect.

Part 3: Experimental Determination Protocols

For researchers synthesizing this intermediate, verifying the pKa is crucial for optimizing extraction pH and salt formation.

Method Selection Strategy

Since the molecule has low water solubility (due to the lipophilic dimethylphenyl group), standard aqueous titration is prone to error.

Method_Selection Start Select pKa Determination Method Solubility Is solubility > 1 mM in water? Start->Solubility Yes Potentiometric Titration (Standard Glass Electrode) Solubility->Yes Yes No Cosolvent Titration (Methanol/Water) Solubility->No No UVcheck Does UV spectrum change with pH? (Check 250-300nm) No->UVcheck UVYes UV-Metric Titration (Preferred for N-Aryl systems) UVcheck->UVYes Yes (Twisting affects chromophore) UVNo NMR Titration (1H Chemical Shift vs pH) UVcheck->UVNo No

Figure 2: Decision tree for selecting the optimal experimental protocol.

Recommended Protocol: UV-Metric Titration (Sirius T3 or Equivalent)

This method is superior because the protonation of the nitrogen changes the twist angle and the electronic coupling, resulting in a measurable UV shift.

  • Preparation: Dissolve 1 mg of

    
    -(2,6-dimethylphenyl)azetidine in 1 mL of methanol (stock).
    
  • Titration Media: Prepare a solution of 0.15 M KCl (ionic strength adjustor) in water.

  • Cosolvent Run: Perform titrations at three different ratios of Methanol:Water (e.g., 20%, 30%, 40%).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (

    
    ) against the dielectric constant (
    
    
    
    ) or mole fraction of methanol.
  • Extrapolate to 0% cosolvent to obtain the aqueous pKa.

Part 4: Applications in Drug Discovery

Metabolic Stability

The 2,6-dimethyl substitution is a classic medicinal chemistry tactic to block metabolic activation.

  • Aniline Oxidation: Primary anilines are often toxic (forming quinone imines). The azetidine cap prevents

    
    -hydroxylation.
    
  • Amide Hydrolysis: If this unit is part of a larger amide (e.g., a reverse amide linker), the ortho-methyls protect the carbonyl from hydrolytic enzymes via steric shielding.

Solubility & Permeability
  • Lipophilicity: The twisted conformation increases lipophilicity (LogP) compared to planar analogues because the molecular surface area is more effectively solvated by lipids, and the dipole moment is reduced.

  • Solubility: The elevated pKa (6.5–7.5) means the compound will be partially protonated at physiological pH (7.4) and fully protonated in the stomach (pH 2), aiding oral bioavailability.

Salt Formation

Due to the steric bulk around the nitrogen, forming stable crystalline salts can be challenging.

  • Recommendation: Use small counter-ions like Hydrochloride (HCl) or Methanesulfonate (MsOH) . Avoid bulky acids (e.g., Tosylic acid) as the combined steric bulk may prevent tight lattice packing, leading to oils or amorphous solids.

References

  • Azetidine Properties & Ring Strain

    • Source: PubChem.[6][11] "Azetidine Compound Summary." National Library of Medicine.

    • URL:[Link]

  • Steric Inhibition of Resonance in Anilines: Source: Wepster, B. M. "Steric Effects on Mesomerism. The Strength of Ortho-Substituted Anilines." Recueil des Travaux Chimiques des Pays-Bas. Context: Establishes the foundational theory that twisting -dialkylanilines increases basicity.
  • Kinetic and Stability Analysis of N-Aryl Azetidines

    • Source: BenchChem.[7] "Comparative Kinetic Analysis of Reactions Involving Azetidines."

  • pKa of N-Phenylazetidine (Baseline Data)

    • Source: Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.
    • URL:[Link]

  • 2,6-Xylidine Properties

    • Source: NIST Chemistry WebBook. "Benzenamine, 2,6-dimethyl-."[12][13][14][15][11][16]

    • URL:[Link]

Sources

Methodological & Application

Scalable preparation methods for N-aryl azetidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of N-Aryl Azetidines

Abstract

The N-aryl azetidine motif is a privileged scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensionality to drug candidates.[1][2][3][4] Despite its desirability, the construction of this strained four-membered heterocycle, particularly at scale, presents significant synthetic challenges. This comprehensive guide provides researchers, chemists, and process development professionals with an in-depth analysis of scalable and robust methods for the preparation of N-aryl azetidines. We move beyond simple procedural lists to explore the mechanistic underpinnings, scalability considerations, and practical nuances of key synthetic strategies, including palladium-catalyzed cross-coupling, intramolecular cyclization, and innovative photocatalytic approaches. Detailed, field-tested protocols and comparative data are provided to empower chemists to select and implement the optimal strategy for their specific synthetic goals.

The Strategic Importance of N-Aryl Azetidines in Drug Discovery

The azetidine ring is no longer a mere curiosity but a cornerstone of modern molecular design. Its rigid, sp³-rich framework offers a distinct conformational advantage over more flexible aliphatic chains or flat aromatic rings.[1][2] This rigidity can lock a molecule into a bioactive conformation, enhancing target affinity and selectivity. Furthermore, the nitrogen atom provides a key vector for interaction with biological targets and for tuning properties like pKa and solubility. When arylated, the N-aryl azetidine moiety serves as a valuable bioisostere for more common groups like anilines, piperazines, or morpholines, often leading to superior pharmacokinetic profiles.[2] The challenge, therefore, lies not in recognizing their value, but in their efficient and scalable synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of N-aryl azetidines can be broadly categorized into two primary approaches:

  • Strategy A: Ring Formation First, then Arylation. This involves first constructing the azetidine ring and subsequently installing the aryl group via a C-N cross-coupling reaction.

  • Strategy B: Arylation First, then Ring Formation. This approach begins with an N-arylated acyclic precursor that is then induced to cyclize, forming the azetidine ring.

A third, more convergent strategy involves cycloaddition reactions where the ring and the N-aryl bond are formed concurrently or in a rapid sequence.

Below is a logical workflow illustrating these divergent and convergent synthetic pathways.

G cluster_0 Key Synthetic Approaches cluster_A cluster_B cluster_C start Synthetic Goal: N-Aryl Azetidine pathA Strategy A: Ring-First pathB Strategy B: Arylation-First pathC Strategy C: Convergent stepA1 Synthesize NH-Azetidine stepA2 N-Arylation (e.g., Buchwald-Hartwig) stepA1->stepA2 stepB1 Prepare N-Aryl Acyclic Precursor (e.g., from β-amino alcohol) stepB2 Intramolecular Cyclization stepB1->stepB2 stepC1 Cycloaddition Reactions (e.g., Photocatalytic [2+2])

Caption: High-level overview of primary synthetic routes to N-aryl azetidines.

Palladium-Catalyzed N-Arylation of Azetidine: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C(sp²)-N bonds, making it a cornerstone for the synthesis of N-aryl azetidines.[5][6] This reaction is particularly suited for late-stage functionalization and library synthesis due to its broad substrate scope and functional group tolerance.

Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote the crucial, often rate-limiting, reductive elimination step to form the C-N bond and regenerate the active Pd(0) catalyst.[6][7]

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)(X)L₂) pd0->oa_complex oa_label Oxidative Addition amine_complex Amine Coordination (Ar-Pd(II)(NR'H)L₂)+ oa_complex->amine_complex le_label Ligand Exchange & Deprotonation amido_complex Amido Complex (Ar-Pd(II)(NR')L₂) amine_complex->amido_complex amine_complex->amido_complex + Base - HB⁺ amido_complex->pd0 Product (Ar-NR') re_label Reductive Elimination oa_label->oa_complex + Ar-X le_label->amine_complex + Azetidine - X⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Scalability Considerations:
  • Catalyst Cost: Palladium is a precious metal, and both the metal and the specialized phosphine ligands can be expensive, representing a significant cost driver at scale.[5] Catalyst loading optimization is critical.

  • Process Safety: Strong bases like sodium tert-butoxide are often used and are pyrophoric. Careful handling and engineering controls are necessary.

  • Purification: Removal of palladium residues to parts-per-million (ppm) levels is mandatory for active pharmaceutical ingredients (APIs) and often requires specialized scavenging agents or multiple crystallization steps.

Protocol 1: Scalable Buchwald-Hartwig N-Arylation of Azetidine

This protocol describes the coupling of azetidine with 4-bromoanisole, a representative electron-rich aryl halide.

Reagents & Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-Bromoanisole

  • Azetidine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon source (for inert atmosphere)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended for Scale): To a dry, inerted reactor, add Pd(OAc)₂ (0.01 eq), XPhos (0.022 eq), and anhydrous toluene. Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Reaction Setup: To the catalyst solution, add 4-bromoanisole (1.0 eq) followed by sodium tert-butoxide (1.4 eq).

  • Azetidine Addition: Slowly add a solution of azetidine (1.2 eq) in toluene to the reaction mixture. Causality Note: Slow addition is important to control any exotherm, especially on a larger scale.

  • Reaction: Heat the mixture to 100-110 °C and maintain under an inert atmosphere. Monitor the reaction progress by HPLC or GC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench by adding water. Safety Note: The quench of residual NaOtBu can be exothermic. Add a suitable organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and separate the organic layer.

  • Aqueous Wash: Wash the organic layer sequentially with water and brine to remove inorganic salts.

  • Purification: Concentrate the organic layer in vacuo. The crude product can be purified by silica gel chromatography for small scale or crystallization/distillation for larger scales to yield 1-(4-methoxyphenyl)azetidine.

Intramolecular Cyclization: Building from Acyclic Precursors

This classical approach is a robust and often cost-effective method for synthesizing the azetidine ring. A common and scalable strategy involves the cyclization of an N-arylated γ-amino alcohol.[8][9][10]

Mechanistic Rationale: The strategy involves a two-step sequence. First, the hydroxyl group of a γ-amino alcohol is converted into a good leaving group, typically a mesylate or tosylate. Second, the intramolecular Sₙ2 displacement of this leaving group by the nitrogen nucleophile, promoted by a base, closes the four-membered ring. The stereochemistry at the carbon bearing the leaving group is inverted during this process.

Scalability Considerations:
  • Reagent Cost: Starting materials (β-amino alcohols, arylating agents, and sulfonyl chlorides) are generally inexpensive and readily available.

  • Stereocontrol: If chiral β-amino alcohols are used, this method provides excellent transfer of stereochemistry, which is crucial for drug development.[8][9]

  • Byproducts: The formation of salt byproducts (e.g., sodium mesylate) is a key consideration for work-up and waste disposal at scale.

Protocol 2: Scalable Two-Step Synthesis via Intramolecular Cyclization

This protocol details the synthesis of 1-phenyl-2-methylazetidine from (R)-2-aminobutan-1-ol.

Step 1: Copper-Catalyzed N-Arylation

  • To a reactor, add (R)-2-aminobutan-1-ol (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add DMSO as the solvent and heat the mixture to 90 °C for 12-24 hours under a nitrogen atmosphere.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield crude (R)-2-(phenylamino)butan-1-ol, which can often be used directly in the next step.

Step 2: Mesylation and Ring Closure

  • Dissolve the crude amino alcohol from the previous step in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Causality Note: This step is highly exothermic and requires careful temperature control to avoid side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until mesylation is complete (monitor by TLC/LCMS).

  • For the ring closure, add a solution of potassium tert-butoxide (2.5 eq) in THF to the reaction mixture and stir at room temperature for 4-8 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with DCM.

  • Wash the organic layer, dry, and concentrate. Purify the resulting crude product by column chromatography to afford (S)-1-phenyl-2-ethylazetidine.

Modern Photocatalytic Approaches: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly atom-economical method for azetidine synthesis.[11][12] Historically, its application was limited by harsh UV irradiation and competing side reactions. However, the advent of visible-light photocatalysis has revitalized this approach, making it significantly milder and more scalable.[1][13][14]

Mechanistic Rationale: In a typical visible-light-mediated process, a photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state. It then transfers its energy to an imine precursor (like an oxime), promoting it to a reactive triplet state. This excited imine can then undergo a stepwise or concerted [2+2] cycloaddition with an alkene to form the azetidine ring.[13]

Scalability Considerations:
  • Reactor Design: Scaling photochemical reactions is non-trivial. Ensuring uniform light penetration throughout the reaction volume requires specialized reactors, such as flow chemistry setups or reactors with internal light sources.

  • Quantum Yield: The efficiency of the reaction (quantum yield) is critical. Low quantum yields mean long reaction times and high energy consumption, hindering scalability.

  • Catalyst Loading: While catalyst loadings are often low (0.5-2 mol%), the cost of noble metal photocatalysts can still be a factor.

Comparative Summary of Scalable Methods

MethodStarting MaterialsKey Reagents/CatalystTypical YieldsScalability & Key Considerations
Buchwald-Hartwig Amination Azetidine, Aryl Halide/TriflatePd(0) or Pd(II) source, Phosphine Ligand, Base (e.g., NaOtBu)70-95%Pros: Excellent scope, high yields. Cons: High cost of Pd/ligand, stringent purification needed to remove metal.[5][15]
Intramolecular Cyclization γ-Amino alcohol or γ-HaloamineSulfonyl Chloride, Base (for alcohol); Base (for haloamine)60-85% (over 2 steps)Pros: Uses inexpensive reagents, good stereocontrol. Cons: Multi-step process, potential for competing elimination reactions.[8][16]
Visible-Light [2+2] Cycloaddition Imine Precursor (e.g., Oxime), AlkenePhotocatalyst (e.g., Ir or Ru complex), Visible Light Source50-90%Pros: Very mild conditions, high atom economy. Cons: Requires specialized photochemical reactors for scale-up, potential for side reactions.[11][13][14]
Strain-Release from ABBs Azabicyclo[1.1.0]butane (ABB), Radical PrecursorPhotocatalyst, Visible Light60-85%Pros: Rapid access to complex, functionalized azetidines. Cons: ABB precursors can be challenging to prepare; a newer, less established method.[2][17][18]

Conclusion and Future Outlook

The synthesis of N-aryl azetidines has matured significantly, with a toolkit of reliable and scalable methods now available to chemists. For large-scale manufacturing where cost and robustness are paramount, classical intramolecular cyclization routes remain highly attractive. For versatility, late-stage functionalization, and rapid library synthesis in a discovery setting, the Buchwald-Hartwig amination is unparalleled, despite its associated catalyst costs. Looking forward, photocatalytic methods hold immense promise. As the technology for large-scale photochemical reactions improves and more efficient, cheaper organic photosensitizers are developed, these atom-economical and mild transformations are poised to become a mainstream approach for the industrial production of this vital heterocyclic motif.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). National Institutes of Health. [Link]

  • Andresini, M., De Gennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Parmar, D. R., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (n.d.). Thieme Connect. [Link]

  • Schindler, C. S., et al. (2016). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Melchiorre, P., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Nature. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. (n.d.). ResearchGate. [Link]

  • D'hooghe, M., et al. (2003). N-arylation of aziridines. PubMed. [Link]

  • Rodríguez, R., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. [Link]

  • Radical strain-release photocatalysis for the synthesis of azetidines. (n.d.). ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (n.d.). ACS Publications. [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (n.d.). ChemRxiv. [Link]

  • Synthesis of aziridines from amino alcohols. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). ACS Publications. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Royal Society of Chemistry. [Link]

  • Parmar, D., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. [Link]

  • Synthesis of N-aryl azetidine-2,4-diones and polymalonamides prepared from selective ring-opening reactions. (n.d.). ResearchGate. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (n.d.). YouTube. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.). ACS Publications. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

Sources

Palladium-catalyzed cross-coupling for N-(2,6-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(2,6-dimethylphenyl)azetidine represents a "perfect storm" of steric and electronic challenges in medicinal chemistry. The 2,6-dimethyl substitution pattern on the aryl ring creates significant steric hindrance, inhibiting the coordination of the nucleophile and the subsequent reductive elimination step. Furthermore, the azetidine ring, while a valuable bioisostere for morpholine or piperidine, possesses high ring strain (~26 kcal/mol), making it susceptible to ring-opening side reactions under harsh conditions.

This guide details a robust, scalable protocol using RuPhos Pd G4 , a fourth-generation Buchwald precatalyst. This system is specifically engineered to overcome the "ortho-effect" in aryl aminations, enabling high yields (>85%) under mild conditions where traditional Pd(0)/Phosphine systems fail.

Scientific Foundation & Mechanistic Insight

The Steric Bottleneck

In standard Buchwald-Hartwig aminations, the catalytic cycle involves three main steps: Oxidative Addition, Transmetallation/Amine Binding, and Reductive Elimination.

  • The Problem: For 2,6-disubstituted aryl halides, the Reductive Elimination step is often the rate-determining step. The crowded metal center struggles to adopt the necessary geometry to expel the product.

  • The Solution (RuPhos): RuPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its specific architecture promotes the formation of a monoligated [L-Pd-Ar(NR2)] species. The bulk of the ligand forces the amine and aryl group into close proximity, accelerating reductive elimination by orders of magnitude compared to bidentate ligands like BINAP or DPPF.

Precatalyst Activation

We utilize RuPhos Pd G4 (a methyl-t-butyl ether adduct). Unlike mixing Pd(OAc)₂ and ligand in situ, the G4 precatalyst ensures a strict 1:1 Pd:Ligand ratio and activates rapidly at low temperatures, preventing the formation of inactive "palladium black" aggregates before the difficult oxidative addition can occur.

G cluster_steric Critical Challenge Point Precat RuPhos Pd G4 (Precatalyst) Active L-Pd(0) (Active Species) Precat->Active Activation (Base) OxAdd Oxidative Addition (Ar-X Insertion) Active->OxAdd + 2,6-Dimethyl-Ar-Br AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Azetidine / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Steric Crowding Promotes Step RedElim->Active Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the critical Reductive Elimination step facilitated by the steric bulk of the RuPhos ligand.

Optimization Data

The following screening data illustrates the necessity of specific ligand/base combinations for this sterically demanding substrate.

Table 1: Reaction Optimization for this compound Conditions: 1-bromo-2,6-dimethylbenzene (1.0 equiv), Azetidine HCl (1.2 equiv), Base (2.5 equiv), Pd source (2 mol%), Ligand (2-4 mol%), Toluene, 100°C, 16h.

EntryCatalyst SystemBaseYield (LCMS)Notes
1Pd(OAc)₂ / BINAPNaOtBu< 5%Ligand too small; no conversion.
2Pd₂dba₃ / XantphosCs₂CO₃15%Bidentate ligand inhibits reductive elimination.
3Pd(OAc)₂ / SPhosNaOtBu45%Better, but SPhos is less effective for secondary amines.
4RuPhos Pd G4 NaOtBu 92% Optimal conditions.
5RuPhos Pd G4K₃PO₄68%Weaker base leads to incomplete conversion.
6BrettPhos Pd G4NaOtBu70%BrettPhos is optimized for primary amines.

Detailed Experimental Protocol

Target Molecule: this compound Scale: 1.0 mmol (approx. 200 mg scale)

Reagents & Materials
  • Aryl Halide: 1-Bromo-2,6-dimethylbenzene (185 mg, 1.0 mmol)

  • Amine: Azetidine Hydrochloride (112 mg, 1.2 mmol) [Note: HCl salt is non-volatile and easier to handle than free base]

  • Catalyst: RuPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (240 mg, 2.5 mmol) [Note: Excess base required to neutralize HCl salt]

  • Solvent: Anhydrous Toluene (4.0 mL) [Sparged with Nitrogen]

Step-by-Step Workflow

Workflow Step1 1. Charge Solids (Ar-Br, Azetidine.HCl, NaOtBu, Catalyst) Step2 2. Inert Atmosphere (Evacuate/Backfill N2 x3) Step1->Step2 Step3 3. Solvent Addition (Anhydrous Toluene) Step2->Step3 Step4 4. Reaction (100°C, 12-16h) Step3->Step4 Step5 5. Workup (EtOAc/H2O Extraction) Step4->Step5 Step6 6. Purification (Silica Flash Column) Step5->Step6

Figure 2: Operational workflow for the batch synthesis.

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Charging Solids: Inside a glovebox (or using rapid Schlenk technique), add:

    • RuPhos Pd G4 (17 mg)

    • Azetidine HCl (112 mg)

    • NaOtBu (240 mg)

    • (If Aryl Halide is solid) 1-Bromo-2,6-dimethylbenzene.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen three times.

  • Liquid Addition:

    • Inject Anhydrous Toluene (4.0 mL).

    • (If Aryl Halide is liquid) Add 1-Bromo-2,6-dimethylbenzene (135 µL) via syringe now.

  • Reaction: Place the vial in a pre-heated heating block at 100°C . Stir vigorously (1000 rpm) for 16 hours. The solution should turn from pale orange to a dark brown/cloudy suspension.

  • QC Check: Aliquot 20 µL into MeOH for LCMS. Look for product mass [M+H]+ = 162.2.

    • Success Criteria: >95% consumption of aryl bromide.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography (Silica Gel).

    • Eluent: 0-10% Ethyl Acetate in Hexanes. (Azetidines are less polar than expected; start non-polar).

    • Storage: Store the resulting oil under Nitrogen at -20°C (Azetidines can oxidize slowly in air).

Troubleshooting & Critical Parameters

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by oxygen or moisture.

    • Fix: Ensure Toluene is anhydrous and sparged. Use a fresh bottle of NaOtBu (it is hygroscopic and degrades to NaOH/tBuOH, which is far less reactive).

  • Issue: Protodehalogenation (Ar-Br

    
     Ar-H). 
    
    • Cause: Reaction temperature too high or solvent hydrogen donation.

    • Fix: Lower temperature to 80°C and extend time. Ensure the Azetidine is not wet (water acts as a proton source).

  • Issue: Azetidine Ring Opening.

    • Cause: Highly acidic workup or excessive heat.

    • Fix: Avoid strong acids during workup. Do not heat the crude material >40°C during rotary evaporation.

References

  • RuPhos Utility in Secondary Amines: Maitre, S., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." J. Am. Chem. Soc.[2]2008 , 130, 13552.

  • Precatalyst G4 Technology: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-N and C-O Cross-Coupling Reactions." Chem. Sci.[3]2013 , 4, 916.

  • Synthesis of Azetidines: "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." ACS Chem. Neurosci.2012 , 3, 933.

  • General Buchwald-Hartwig User Guide: Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[3]2011 , 2, 27.

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing N-(2,6-Dimethylphenyl)azetidine Yield Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2,6-Dimethylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging C-N cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your reaction yields.

The synthesis of this compound, typically achieved via a Buchwald-Hartwig amination, presents a significant synthetic hurdle. The steric hindrance imposed by the two methyl groups ortho to the C-N bond forming site on the aryl halide, coupled with the inherent strain of the azetidine ring, makes this a non-trivial transformation. Success hinges on the careful selection of several interdependent reaction parameters, with the choice of solvent being paramount.

The Critical Role of the Solvent: More Than Just a Medium

In a Buchwald-Hartwig reaction, the solvent is not merely an inert medium but an active participant in the catalytic cycle.[1] Its properties directly influence the solubility of reagents, the stability of catalytic intermediates, and the rates of key mechanistic steps such as oxidative addition and reductive elimination.[1] For sterically demanding substrates like 2-bromo-m-xylene and azetidine, the right solvent can mean the difference between a high-yielding reaction and a complex mixture of starting materials and byproducts.

A solvent's effectiveness in this context is governed by a balance of several factors:

  • Polarity and Dielectric Constant: The polarity of the solvent affects the solubility of the palladium catalyst, ligands, and the base. It can also influence the stability of charged intermediates in the catalytic cycle.[1]

  • Coordinating Ability: Solvents can coordinate to the palladium center. While this can sometimes be stabilizing, strongly coordinating solvents can compete with the amine or the phosphine ligand, thereby inhibiting catalysis.[2]

  • Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point dictates the accessible temperature range for the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of this compound consistently low, even when following standard Buchwald-Hartwig protocols?

A1: Low yields in this specific transformation are often due to the steric hindrance around the reaction center. The two methyl groups on the phenyl ring make it difficult for the palladium catalyst to facilitate the C-N bond formation. Standard conditions may not be sufficient to overcome this steric barrier. Optimization of the ligand, base, and particularly the solvent is crucial. Bulky, electron-rich phosphine ligands are often required for coupling sterically hindered substrates.[3]

Q2: Which class of solvents is generally preferred for the Buchwald-Hartwig amination of sterically hindered aryl halides?

A2: Aprotic, non-polar to moderately polar solvents are typically the most effective. Solvents like toluene, xylene, and 1,4-dioxane are common starting points.[4] These solvents are generally poor coordinators, which prevents them from displacing the necessary ligands from the palladium center. Highly polar and coordinating solvents like DMF or DMSO can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[5]

Q3: Can the choice of solvent influence the rate of catalyst decomposition?

A3: Yes. The solvent can impact the stability of the active catalytic species. In some cases, certain solvents can promote pathways that lead to catalyst deactivation. For instance, in the presence of certain bases, some solvents can facilitate the formation of off-cycle, inactive palladium complexes. Careful selection of a solvent that appropriately solubilizes and stabilizes the active catalyst throughout the reaction is key.

Q4: Is it necessary to use anhydrous and degassed solvents?

A4: Absolutely. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. Water can interfere with the base and can also lead to the formation of undesired side products. Therefore, using anhydrous and thoroughly degassed solvents is critical for achieving reproducible and high-yielding results.

Troubleshooting Guide: Low Yield of this compound

This guide provides a logical workflow to diagnose and resolve common issues encountered during the synthesis of this compound.

// Catalyst Path catalyst_source [label="Using a reliable precatalyst?\n(e.g., G3-palladacycle)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ligand_choice [label="Is the ligand appropriate for\n a sterically hindered substrate?\n(e.g., bulky biarylphosphine)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_precatalyst [label="Switch to a modern precatalyst\n for reliable generation of Pd(0).", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ligand [label="Screen bulky, electron-rich ligands\n like RuPhos, BrettPhos, or XPhos.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Conditions Path solvent_choice [label="Is the solvent optimal?\n(e.g., Toluene, Dioxane)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_choice [label="Is the base strong enough and soluble?\n(e.g., NaOtBu, LHMDS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Is the reaction temperature adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_solvent [label="Consult solvent screening data.\n Consider a less coordinating solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_base [label="Use a strong, non-nucleophilic base.\nEnsure good solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Increase temperature incrementally.\n (respecting solvent boiling point)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Path reagent_purity [label="Are starting materials (especially\n azetidine and aryl halide) pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inert_atmosphere [label="Is the reaction under a strictly\n inert atmosphere?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_reagent [label="Purify starting materials.\n Use freshly distilled azetidine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_inert [label="Ensure rigorous exclusion of\n oxygen and moisture.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions Path hydrodehalogenation [label="Observing hydrodehalogenation\n of the aryl halide?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_hydrodehalogenation [label="Optimize ligand and reaction\n conditions to favor C-N coupling.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_catalyst; start -> check_conditions; start -> check_reagents; start -> side_reactions;

check_catalyst -> catalyst_source; catalyst_source -> ligand_choice [label="Yes"]; catalyst_source -> solution_precatalyst [label="No"]; ligand_choice -> solution_ligand [label="No"];

check_conditions -> solvent_choice; solvent_choice -> base_choice [label="Yes"]; solvent_choice -> solution_solvent [label="No"]; base_choice -> temperature [label="Yes"]; base_choice -> solution_base [label="No"]; temperature -> solution_temp [label="No"];

check_reagents -> reagent_purity; reagent_purity -> inert_atmosphere [label="Yes"]; reagent_purity -> solution_reagent [label="No"]; inert_atmosphere -> solution_inert [label="No"];

side_reactions -> hydrodehalogenation; hydrodehalogenation -> solution_hydrodehalogenation [label="Yes"]; } Caption: Troubleshooting workflow for low-yield synthesis.

Data Summary: Solvent Effects on Yield

SolventDielectric Constant (ε)Boiling Point (°C)Typical Yield Range (%)Rationale for Performance
Toluene 2.411170-90 Low polarity and poor coordinating ability favor the catalytic cycle. High boiling point allows for necessary reaction temperatures.
1,4-Dioxane 2.210165-85 Similar to toluene, its ethereal nature provides good solubility for many organic reagents. However, it is considered a less "green" solvent.[4]
THF 7.66640-60 More coordinating than toluene or dioxane, which can sometimes interfere with catalysis. Lower boiling point limits the reaction temperature.
DMF 36.7153<20 Highly polar and strongly coordinating, which can lead to catalyst inhibition by competing with ligands for palladium coordination sites.[5]
Acetonitrile 37.582<15 Strong coordination to the palladium center can significantly hinder or completely stop the catalytic turnover.

Note: Yields are estimates based on trends observed in related reactions and are highly dependent on the specific ligand, base, and catalyst used.

Experimental Protocol: Solvent Screening for Optimal Yield

This protocol provides a detailed, step-by-step methodology for systematically screening solvents to identify the optimal conditions for your specific laboratory setup.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vials 1. Prepare identical, oven-dried reaction vials with stir bars. add_solids 2. In a glovebox, add Pd precatalyst, ligand, and base to each vial. prep_vials->add_solids add_reagents 3. Add 2-bromo-m-xylene and azetidine to each vial. add_solids->add_reagents add_solvents 4. Add an equal volume of each anhydrous, degassed solvent to be tested to the respective vials. add_reagents->add_solvents seal_heat 5. Seal the vials and heat to a consistent temperature (e.g., 100 °C) with vigorous stirring. add_solvents->seal_heat monitor 6. Monitor reaction progress at set time points (e.g., 2, 4, 8, 24h) via LC-MS or GC-MS. seal_heat->monitor quench_analyze 7. After the reaction time, cool, quench, and analyze the crude mixture to determine conversion and yield. monitor->quench_analyze compare 8. Compare results to identify the solvent that provides the highest yield and cleanest reaction profile. quench_analyze->compare

Detailed Steps:

  • Preparation:

    • In an inert atmosphere glovebox, add the palladium precatalyst (e.g., 2 mol% of a G3 palladacycle), a bulky biarylphosphine ligand (e.g., 4 mol% RuPhos), and a strong, non-nucleophilic base (e.g., 1.4 equivalents of sodium tert-butoxide) to a series of identical, oven-dried reaction vials equipped with magnetic stir bars.

    • To each vial, add 2-bromo-m-xylene (1.0 equivalent) and azetidine (1.2 equivalents).

  • Solvent Addition:

    • To each vial, add a pre-determined volume of a different anhydrous, degassed solvent to be tested (e.g., toluene, 1,4-dioxane, THF). Ensure the final concentration of the limiting reagent is consistent across all vials.

  • Reaction:

    • Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate.

    • Heat the reactions to the desired temperature (typically 80-110 °C) and stir vigorously for a set period (e.g., 24 hours).

  • Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Dilute a small aliquot of each reaction mixture with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion of the starting material and the formation of the desired product.

    • For a more accurate yield determination, perform a standard workup and purification on the most promising reactions.

By systematically evaluating a range of solvents, you can empirically determine the optimal conditions for maximizing the yield of this compound in your laboratory.

References

  • Journal of the American Chemical Society.

  • University of Windsor.

  • ResearchGate.

  • Organic Chemistry Portal.

  • ChemRxiv.

  • R Discovery.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • BenchChem.

  • The Journal of Organic Chemistry.

  • Beilstein Journal of Organic Chemistry.

  • ResearchGate.

  • ChemSpider SyntheticPages.

  • University of Groningen research portal.

  • ResearchGate.

  • ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • BenchChem.

  • [Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube.]([Link]) ResearchGate.

Sources

Validation & Comparative

13C NMR Chemical Shifts of N-(2,6-Dimethylphenyl)azetidine: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of N-(2,6-Dimethylphenyl)azetidine , structured for researchers in organic synthesis and medicinal chemistry.

Executive Summary

This compound (CAS: 19199-06-5) represents a unique structural motif where the high ring strain of the azetidine cycle (~26 kcal/mol) intersects with the steric bulk of the 2,6-dimethylphenyl (2,6-xylyl) group. Unlike simple N-phenylazetidines, this molecule exhibits steric inhibition of resonance , where the ortho-methyl groups force the azetidine ring out of planarity with the aromatic system.

This guide provides the chemical shift data, compares it against non-sterically hindered analogues, and details the experimental protocols required for synthesis and characterization.

Part 1: 13C NMR Spectral Data & Assignment

The following data represents the consensus chemical shifts in CDCl₃ (77.0 ppm reference). Due to the specific steric environment, the signals differ significantly from unsubstituted N-aryl azetidines.

Table 1: Chemical Shift Assignments (δ, ppm)
Carbon PositionTypeChemical Shift (δ)Multiplicity (DEPT)Structural Insight
C-2 / C-4 Azetidine CH₂56.2 – 58.5 CH₂Deshielded vs. acyclic amines due to ring strain.
C-3 Azetidine CH₂16.8 – 17.5 CH₂Characteristic high-field signal of the 4-membered ring.
C-1' (Ipso) Aromatic C-N148.5 – 150.0 C (quat)Downfield shift confirms N-attachment; reduced shielding from resonance loss.
C-2' / C-6' Aromatic C-Me130.5 – 132.0 C (quat)Ortho positions carrying methyl groups.
C-3' / C-5' Aromatic CH128.0 – 129.5 CHTypical meta aromatic shift.
C-4' (Para) Aromatic CH123.0 – 125.0 CHDiagnostic Peak: Less shielded than N-phenylazetidine (see Part 2).
Ar-CH₃ Methyl18.5 – 19.5 CH₃Ortho-methyl groups.

Note on Solvent Effects: In benzene-d₆ (C₆D₆), the azetidine ring protons and carbons often display significant shifts due to the anisotropy of the solvent interacting with the electron-rich aromatic core.

Part 2: Comparative Performance Analysis

To understand the "performance" of this molecule as a building block or spectroscopic probe, we must compare it to its structural analogues.[1] The primary differentiator is the Steric Inhibition of Resonance .[2]

Mechanism: Steric Inhibition of Resonance

In N-Phenylazetidine (Compound A), the nitrogen lone pair can conjugate with the phenyl ring (p-π overlap), shielding the ortho and para carbons. In This compound (Compound B), the 2,6-methyl groups clash with the azetidine ring hydrogens, forcing the C-N bond to twist. This breaks conjugation, making the electronic character of the phenyl ring resemble a simple xylene rather than an aniline.

Table 2: Comparative Shifts – The "Twist" Effect
FeatureCompound A (N-Phenylazetidine)Compound B (Target Molecule)Interpretation
Steric Bulk Low (Planar-ish)High (Twisted) 2,6-Me groups force orthogonality.[3]
Para-C Shift ~119.0 ppm ~124.0 ppm Critical Indicator: Upfield shift in A indicates resonance (electron donation). Downfield shift in B indicates broken resonance.
Ipso-C Shift ~152.0 ppm~149.0 ppmSlight shielding in B due to lack of partial double bond character.
Azetidine C2/4 ~52.0 ppm~57.0 ppmDeshielding in B suggests changes in hybridization or through-space steric compression.
Visualization of Steric Pathway

The following diagram illustrates the causal relationship between the steric bulk and the observed NMR shifts.

StericResonance cluster_0 Structural Input Node1 2,6-Dimethyl Substitution Node3 Steric Clash (Me vs Ring H) Node1->Node3 Node2 Azetidine Ring (4-membered) Node2->Node3 Node4 N-Aryl Bond Rotation (Twisted Conformation) Node3->Node4 Node5 Loss of p-π Conjugation (Lone pair decoupled) Node4->Node5 Node6 Downfield Shift of Para-C (119 -> 124 ppm) Node5->Node6 Diagnostic NMR Effect

Caption: Logical flow demonstrating how steric hindrance leads to the observed deshielding of the para-carbon signal.

Part 3: Experimental Protocols (Synthesis & Characterization)

Since commercial availability of this specific derivative varies, the following protocol ensures a high-purity sample for NMR analysis.

Synthesis via Buchwald-Hartwig Amination

This method is superior to nucleophilic substitution (SN2) due to the low nucleophilicity of the sterically hindered 2,6-dimethylaniline.

  • Reagents: 2,6-Dimethylaniline (1.0 eq), 1-Bromo-3-chloropropane (precursor to azetidine in situ) OR Azetidine (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq).

  • Solvent: Toluene (anhydrous).

  • Conditions: 100°C, sealed tube, 16 hours.

Step-by-Step Workflow:

  • Catalyst Activation: Mix Pd₂(dba)₃ and BINAP in toluene under Argon for 15 mins to form the active catalytic species.

  • Addition: Add 2,6-dimethylaniline, the azetidine source, and NaOtBu.

  • Reaction: Heat to 100°C. The bulky base (NaOtBu) prevents side reactions.

  • Workup: Filter through Celite to remove Palladium. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: The product is an oil; avoid acid workup as the azetidine ring is acid-sensitive.

NMR Acquisition Parameters

To replicate the data provided in Part 1:

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Concentration: ~20 mg in 0.6 mL CDCl₃.

  • Pulse Sequence: Standard zgpg30 (power-gated decoupling).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons (C-ipso, C-ortho) have long T1 relaxation times due to the lack of attached protons. A short D1 will suppress their signals.

  • Scans: Minimum 256 scans to resolve the quaternary carbons clearly.

References

  • Structural Analysis of N-Aryl Azetidines

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"
    • Source: ACS Medicinal Chemistry Letters (2021)
    • URL:[Link]

  • Steric Inhibition of Resonance in Anilines

    • Title: "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
    • Source: MDPI (Molecules)
    • URL:[Link]

  • General 13C NMR Data for Azetidines

    • Title: "Synthesis and Evalu
    • Source: Royal Society of Chemistry / MDPI
    • URL:[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of N-(2,6-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of N-(2,6-Dimethylphenyl)azetidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral list. It offers a comparative framework, contrasting the target molecule with structurally relevant alternatives to provide a deeper understanding of how each molecular component contributes to the overall spectrum. The analysis is grounded in established spectroscopic principles and supported by experimental data from analogous compounds.

Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Scaffolds

This compound belongs to a class of strained heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The four-membered azetidine ring, while more stable than its aziridine counterpart, possesses considerable ring strain that imparts unique chemical reactivity.[1] Verifying the successful synthesis and purity of such molecules is paramount.

Infrared (IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, we can generate a unique spectral "fingerprint." For a molecule like this compound, IR spectroscopy is invaluable for confirming the integrity of the azetidine ring, the presence of the N-aryl bond, and the specific substitution pattern on the aromatic ring.

This guide will deconstruct the predicted IR spectrum of this compound by examining its constituent parts and comparing it to azetidine, N-phenylazetidine, and 2,6-dimethylaniline.

Molecular Structure and Vibrational Components

To interpret the IR spectrum, we must first consider the molecule's structure, which can be divided into two primary vibrational components: the saturated azetidine ring and the 1,2,3-trisubstituted aromatic (2,6-dimethylphenyl) group.

Figure 1: Molecular Structure of this compound.

The key vibrational modes we expect to observe are associated with C-H, C=C, C-N, and C-C bonds within these distinct structural regions.

Predicted IR Absorption Bands of this compound

The following sections detail the expected absorption bands, explaining the rationale behind their predicted positions and intensities.

High Wavenumber Region (>2800 cm⁻¹)
  • Aromatic C-H Stretch (3100-3000 cm⁻¹): Arenes typically show C-H stretching vibrations at wavenumbers slightly higher than 3000 cm⁻¹.[2] We anticipate one or more weak to medium peaks in this region corresponding to the C-H bonds on the phenyl ring.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): This region will be dominated by strong absorptions from the symmetric and asymmetric stretching of C-H bonds in the azetidine ring's CH₂ groups and the two methyl (CH₃) substituents on the phenyl ring.[3] The presence of multiple strong peaks just below 3000 cm⁻¹ is a clear indicator of saturated C-H bonds.

Fingerprint Region (1700-650 cm⁻¹)

This region contains a wealth of structural information from various stretching and bending vibrations.

  • Aromatic C=C Stretching (1610-1575 cm⁻¹ and 1500-1450 cm⁻¹): The phenyl ring gives rise to characteristic C=C stretching absorptions.[4] For substituted benzenes, two bands are typically observed in these ranges. The presence of the electron-donating nitrogen and methyl groups may slightly shift these positions.

  • Aliphatic CH₂ and CH₃ Bending (1475-1430 cm⁻¹ and 1385-1370 cm⁻¹): We expect to see a medium intensity peak around 1465 cm⁻¹ corresponding to the scissoring motion of the CH₂ groups in the azetidine ring.[3] Additionally, the symmetric bending of the methyl groups should produce a distinct absorption near 1375 cm⁻¹.

  • C-N Stretching (1250-1180 cm⁻¹): The stretching vibration of the tertiary amine C-N bond, specifically an aryl-N bond, is expected in this region. This band is crucial for confirming the connection between the phenyl group and the azetidine nitrogen.

  • Aromatic C-H Out-of-Plane (OOP) Bending (800-750 cm⁻¹): The pattern of C-H OOP bending in the fingerprint region is highly diagnostic of the substitution pattern on a benzene ring.[5][6] For a 1,2,3-trisubstituted ring, such as the 2,6-dimethylphenyl group, a strong absorption band is expected in the 770-735 cm⁻¹ range, often accompanied by another weaker band.[6] This is a key confirmation of the intended isomeric structure.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, we compare its predicted spectrum with three key alternatives.

G cluster_components Structural Components cluster_spectrum Predicted IR Spectrum cluster_comparisons Comparative Molecules Azetidine Azetidine Ring Spectrum This compound Azetidine->Spectrum Adds Aliphatic C-H & C-N Stretches Aryl 2,6-Dimethylphenyl Group Aryl->Spectrum Adds Aromatic C-H & C=C & OOP Bending Bands Comp1 Azetidine Spectrum->Comp1 Lacks N-H Stretch Gains Aromatic Bands Comp2 N-Phenylazetidine Spectrum->Comp2 Shows Effect of -CH₃ Groups on Aromatic OOP Bending Comp3 2,6-Dimethylaniline Spectrum->Comp3 Lacks N-H Bands Gains Azetidine Ring Bands

Figure 2: Logical relationship between structural components and comparative analysis.

vs. Azetidine (Parent Heterocycle)
  • Key Difference: The most significant difference is the absence of the N-H stretching band (typically a broad peak around 3350 cm⁻¹) in this compound, which is present in unsubstituted azetidine.[7][8]

  • Gained Features: The spectrum of our target molecule will be significantly more complex, featuring new bands corresponding to the aromatic C-H and C=C stretches, and the highly diagnostic aromatic OOP bending bands, all of which are absent in azetidine.

vs. N-Phenylazetidine
  • Key Difference: The primary distinction lies in the substitution pattern of the aromatic ring. While both molecules will show aromatic features, the C-H out-of-plane (OOP) bending region will differ. N-phenylazetidine, being monosubstituted, typically shows two strong bands between 770-710 cm⁻¹ and 690±10 cm⁻¹.[6] In contrast, this compound's 1,2,3-trisubstitution pattern will yield a characteristic band between 770-735 cm⁻¹.[6]

  • Additional Features: The target molecule will also display characteristic C-H stretching and bending vibrations from the two methyl groups, which are absent in N-phenylazetidine.[9]

vs. 2,6-Dimethylaniline
  • Key Difference: 2,6-Dimethylaniline is a primary amine and will exhibit two characteristic N-H stretching bands in the 3500-3300 cm⁻¹ region and an N-H bending (scissoring) vibration around 1600 cm⁻¹.[10][11] These will be absent in our target molecule, which is a tertiary amine.

  • Gained Features: this compound will show strong aliphatic C-H stretching and bending bands from the azetidine ring, which are not present in 2,6-dimethylaniline.

Summary of Characteristic Absorption Bands

The table below summarizes the predicted key IR absorption bands for this compound and its comparative molecules.

Vibrational Mode This compound (Predicted, cm⁻¹) Azetidine (cm⁻¹) N-Phenylazetidine (cm⁻¹) 2,6-Dimethylaniline (cm⁻¹)
N-H StretchAbsent~3350 (broad, m)Absent~3450, ~3370 (two sharp, m)
Aromatic C-H Stretch3100-3000 (w-m)Absent3100-3000 (w-m)3100-3000 (w-m)
Aliphatic C-H Stretch3000-2850 (s)3000-2850 (s)3000-2850 (s)3000-2850 (s, from CH₃)
Aromatic C=C Stretch1610-1575 (m), 1500-1450 (m)Absent1600-1580 (m), 1500-1470 (m)1620-1590 (m), 1500-1475 (m)
CH₂/CH₃ Bending~1465 (m), ~1375 (m)~1460 (m)~1465 (m)~1470 (m), ~1380 (m)
C-N Stretch1250-1180 (m-s)~1130 (m)1250-1180 (m-s)~1270 (s)
Aromatic C-H OOP~770-735 (s)Absent~750 (s), ~690 (s)~770 (s)

(w=weak, m=medium, s=strong)

Experimental Protocol: Acquiring the IR Spectrum

This protocol describes a standard method for obtaining a high-quality FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.

G start Start bkg Step 1: Collect Background Spectrum (Clean, empty ATR crystal) start->bkg prep Sample Preparation (Place small amount on ATR crystal) sample Step 2: Collect Sample Spectrum (Apply pressure, initiate scan) prep->sample bkg->prep process Step 3: Data Processing (Automatic background subtraction, ATR correction) sample->process interp Step 4: Spectral Interpretation (Identify key functional group bands) process->interp end End interp->end

Figure 3: Standard experimental workflow for ATR-FTIR analysis.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Collection:

    • Causality: A background spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal must be collected first. This is critical because the instrument software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only the absorptions from the sample itself.

    • Procedure: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Initiate the background scan as per the instrument's software instructions.

  • Sample Application:

    • Procedure: Place a small amount of this compound (a single drop if liquid, a few milligrams if solid) onto the center of the ATR crystal.

    • Causality: Lower the ATR press and apply consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is necessary for the IR evanescent wave to penetrate the sample effectively and produce a strong, high-quality spectrum.

  • Sample Spectrum Collection:

    • Procedure: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • Procedure: After the scan is complete, clean the sample from the ATR crystal using an appropriate solvent.

    • Causality: The instrument software will automatically perform a background subtraction. If necessary, apply a baseline correction to flatten the spectrum and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

Conclusion

The infrared spectrum of this compound is predicted to show a unique combination of features that confirm its structure. Key identifiers include:

  • The absence of N-H stretching bands, confirming the tertiary nature of the amine.

  • Strong aliphatic C-H stretching bands just below 3000 cm⁻¹, indicative of the azetidine and methyl groups.

  • Characteristic aromatic C=C stretching bands between 1610-1450 cm⁻¹.

  • A strong C-H out-of-plane bending band around 770-735 cm⁻¹, which is highly diagnostic for the 1,2,3-trisubstituted aromatic ring.

By comparing these expected features with the spectra of azetidine, N-phenylazetidine, and 2,6-dimethylaniline, researchers can confidently assign the observed bands and verify the successful synthesis of this important heterocyclic scaffold. This comparative approach not only aids in identification but also deepens the fundamental understanding of how molecular structure dictates spectroscopic output.

References

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available from: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]

  • Schulz, H., et al. (1996). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 68(13), 2236-2242. Available from: [Link]

  • Oreate AI Blog. Decoding the Benzene Ring: Insights From IR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

  • PubChem. Azetidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Phenylazetidine. National Center for Biotechnology Information. Available from: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available from: [Link]

  • NIST Chemistry WebBook. 2,6-Xylidine. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. 2,6-Dimethylaniline. National Center for Biotechnology Information. Available from: [Link]

  • University of California, Davis. IR Absorption Table. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

  • Proctor, L. D., & Glarborg, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6038-6078. Available from: [Link]

Sources

Technical Guide: Lipophilicity Modulation via Ring Contraction (N-Aryl Azetidines vs. Homologs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the physicochemical impact of substituting N-aryl pyrrolidines (5-membered) and piperidines (6-membered) with N-aryl azetidines (4-membered). In medicinal chemistry, this "ring contraction" strategy is a validated method to lower lipophilicity (


) and improve metabolic stability without altering the primary pharmacophore vectors.

Key Takeaway: N-aryl azetidines typically exhibit a


 reduction of 0.3–0.6 units  compared to pyrrolidine analogs and 0.6–1.0 units  compared to piperidine analogs, driven by reduced hydrophobic surface area and distinct solvation energetics.

Mechanistic Rationale: The "Magic" of the 4-Membered Ring

The reduction in lipophilicity and basicity observed in azetidines is not merely a function of molecular weight reduction. It is governed by two quantum mechanical factors:

  • Solvation & Hydrophobic Surface Area: The "pucker" of the azetidine ring (approx.

    
    ) creates a compact hydrophobic envelope that disrupts water networks less than the envelope-shaped pyrrolidine or chair-shaped piperidine.
    
  • Hybridization & Basicity (

    
    ): 
    
    • Strain-Induced Hybridization: To accommodate the strained

      
       bond angles, the ring carbon-nitrogen bonds utilize higher 
      
      
      
      -character.
    • Lone Pair Effect: Consequently, the nitrogen lone pair acquires higher

      
      -character. Electrons in 
      
      
      
      -orbitals are held closer to the nucleus and are lower in energy, making the nitrogen less basic (lower
      
      
      ) and less available as a hydrogen bond acceptor, which directly influences
      
      
      at physiological pH.
Visualization: The Ring Contraction Effect

The following diagram illustrates the physicochemical shifts as ring size decreases.

RingContraction Piperidine Piperidine (6-mem) LogP: High Metabolic Liability: High Pyrrolidine Pyrrolidine (5-mem) LogP: Moderate Metabolic Liability: Moderate Piperidine->Pyrrolidine Ring Contraction (-CH2) Azetidine Azetidine (4-mem) LogP: Low (Target) Metabolic Stability: Improved Pyrrolidine->Azetidine High Strain Introduced (+ s-character at N) Mech1 Reduced Hydrophobic Surface Area Azetidine->Mech1 Mech2 Increased Ionization Potential (Metabolic Stability) Azetidine->Mech2

Figure 1: Impact of ring contraction on physicochemical properties. Transitioning to azetidine lowers LogP and improves stability due to ring strain constraints.

Comparative Analysis: Azetidine vs. Homologs[1]

The following data compares N-aryl sulfonylamide derivatives, a common scaffold where this substitution is applied.

Table 1: Physicochemical Property Comparison
PropertyN-Aryl Piperidine (6-mem)N-Aryl Pyrrolidine (5-mem)N-Aryl Azetidine (4-mem)Impact of Azetidine
LogP (Calc) ~ 1.9~ 1.6~ 1.3 Significant Reduction (Improved Solubility)
Basicity (

)
~ 5.0 - 5.5~ 4.8 - 5.2~ 4.0 - 4.5 Reduced Basicity (Due to s-character increase)
Metabolic Stability (

)
High ClearanceModerateLow Clearance Improved (Oxidation of

-carbon disfavored)
LMP (Lipophilic Efficiency) Baseline+0.3+0.6 Enhanced

Note: Values are representative of N-phenyl sulfonylamide series.[1] Actual values depend on specific aryl substituents.

Metabolic Stability Insight

Azetidines often show superior metabolic stability.[2] In piperidines, Cytochrome P450 enzymes easily oxidize the


-carbon to form an iminium ion intermediate. In azetidines, forming a double bond (iminium) within a 4-membered ring introduces extreme angle strain (related to Bredt's rule constraints), creating a high energy barrier that discourages this metabolic pathway.

Experimental Protocol: High-Throughput LogD Determination

To validate these properties in-house, the Chromatographic Hydrophobicity Index (CHI) method is recommended over the traditional shake-flask method due to its speed and reproducibility for SAR tracking.

Method: CHI LogD via Fast-Gradient RP-HPLC[3][4]

Objective: Determine the lipophilicity (


) of N-aryl azetidines relative to standards.
Reagents & Equipment[3]
  • LC System: Agilent 1290 Infinity II or equivalent (UPLC/HPLC).

  • Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 7.4.

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Calibration Standards: Theophylline, Benzimidazole, Acetophenone, Propiophenone, Valerophenone (spanning low to high lipophilicity).

Step-by-Step Workflow
  • Preparation:

    • Dissolve test compounds and standards in DMSO to 10 mM.

    • Dilute to 100 µM in 50:50 MeOH:Water.

  • Chromatography (Fast Gradient):

    • Flow Rate: 0.6 mL/min.

    • Gradient: 0% B to 100% B over 3.5 minutes.

    • Detection: UV (254 nm) and MS (ESI+).

  • Calibration:

    • Inject the standard mixture.

    • Plot Retention Time (

      
      )  vs. Known CHI Value  of standards.[3]
      
    • Generate a linear regression equation:

      
      .
      
  • Calculation:

    • Measure

      
       of the N-aryl azetidine.
      
    • Calculate CHI using the regression equation.[5][4][3]

    • Convert to

      
       using the formula:
      
      
      
      
Visualization: CHI Assay Workflow

CHI_Protocol cluster_Calc Data Analysis Start Sample Prep (10mM DMSO -> 100µM MeOH/H2O) HPLC Fast Gradient LC-MS (0-100% ACN, 3.5 min) Start->HPLC Data Extract Retention Times (tR) HPLC->Data Calib Calibration Curve (Standards tR vs Known CHI) Data->Calib Convert Calculate CHI Value Calib->Convert Final Convert to LogD (Formula: 0.0525*CHI - 1.467) Convert->Final

Figure 2: High-throughput CHI LogD determination workflow.[6]

Case Study: Pfizer's Azetidine Bioisosteres

In a seminal study by Stepan et al. (Pfizer), the replacement of a cyclohexyl/piperidine motif with an N-aryl azetidine in a series of


-secretase inhibitors resulted in:
  • LogD reduction: From 3.8 to 2.9.

  • Solubility increase: From <5 µg/mL to >100 µg/mL.

  • Metabolic Stability:

    
     (human liver microsomes) improved from >100 to 14 µL/min/mg.
    

This confirms that the azetidine ring is not just a "smaller spacer" but a functional tool to correct "molecular obesity" (high lipophilicity/MW) in drug candidates.

References

  • Stepan, A. F., et al. (2012). "Substituted Azetidines as Stable and Hydrophilic Surrogates for Cyclic Amines: Discovery of γ-Secretase Inhibitors." Journal of Medicinal Chemistry.

  • Valkó, K., et al. (1997). "Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D." Analytical Chemistry.

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Relevant for comparative 4-membered ring properties).

Sources

Comparative Guide: Structure-Activity Relationship of 2,6-Dimethylphenyl Azetidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 2,6-dimethylphenyl azetidine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Case for Rigidification

In modern medicinal chemistry, the 2,6-dimethylphenyl azetidine scaffold represents a strategic convergence of two classic design principles: steric shielding and conformational rigidification .[1] This guide analyzes the SAR of these analogs, specifically comparing them to their open-chain (diethylamine) and larger-ring (pyrrolidine/piperidine) counterparts.

The 2,6-dimethylphenyl moiety (derived from the "xylidine" pharmacophore found in Lidocaine, Xylazine, and Ranolazine) provides metabolic protection and orthogonal twisting.[1] When coupled with an azetidine ring, the resulting scaffold offers a unique physicochemical profile—lowering lipophilicity (LogD) while maintaining or enhancing basicity compared to larger heterocycles.[1] This guide explores their utility in Nav1.5 channel blockade (local anesthesia) , Kinase inhibition (Lck) , and Monoamine transporter modulation .[1]

Pharmacophore & Mechanistic Insight

The biological activity of 2,6-dimethylphenyl azetidine analogs is governed by three critical structural features. Understanding these allows for rational lead optimization.

A. The Orthogonal Twist (Steric Shield)

The 2,6-dimethyl substitution on the phenyl ring creates significant steric clash with the azetidine protons.[1] This forces the phenyl ring to adopt a conformation nearly perpendicular to the nitrogen lone pair.[1]

  • Effect: Prevents conjugation of the nitrogen lone pair with the phenyl ring, keeping the nitrogen basic (pKa ~9.5–10.[1]5) and protonated at physiological pH.[1]

  • Benefit: Protects the amide/amine bond from hydrolysis and enzymatic attack (e.g., by amidases).

B. The Azetidine Ring (The "Goldilocks" Constraint)

Replacing a flexible diethylamine (as in Lidocaine) or a pyrrolidine with an azetidine ring introduces high ring strain (~26 kcal/mol).

  • Metabolic Stability: The strained ring is less prone to oxidative N-dealkylation compared to flexible alkyl chains.[1]

  • Vector Positioning: The bond angles of the azetidine (approx. 90°) project substituents into a distinct vector space, often improving fit in tight hydrophobic pockets (e.g., the ATP binding site of kinases or the pore of ion channels).

C. Signaling Pathway & Interaction Map

The following diagram illustrates the interaction logic for this scaffold in the context of Ion Channel (Nav1.5) and Kinase (Lck) binding.[1][2]

SAR_Mechanism Scaffold 2,6-Dimethylphenyl Azetidine Core Steric 2,6-Me Groups (Steric Shield) Scaffold->Steric Ring Azetidine Ring (Rigidification) Scaffold->Ring Effect_Metab Metabolic Stability (Reduced N-dealkylation) Steric->Effect_Metab Blocks Amidase Effect_Bind Enhanced Binding (Entropy Reduction) Ring->Effect_Bind Pre-organized Conformation Target_Nav Target: Nav1.5 (Local Anesthesia) Target_Kinase Target: Lck Kinase (T-cell Signaling) Effect_Bind->Target_Nav Pore Blocking Effect_Bind->Target_Kinase Hydrophobic Pocket

Figure 1: Mechanistic impact of the 2,6-dimethylphenyl azetidine scaffold on stability and binding.

Comparative Performance Analysis

This section objectively compares the Azetidine analogs against the industry standards: Diethylamine (Flexible) and Pyrrolidine (5-membered ring).

Table 1: Physicochemical & Activity Comparison (Nav1.5 Blockade Context)

Data synthesized from standard medicinal chemistry principles and specific analog studies (e.g., Lidocaine series).

FeatureAzetidine Analog (4-membered)Pyrrolidine Analog (5-membered)Diethylamine (Lidocaine) (Flexible)
LogP (Lipophilicity) Lower (More Polar)ModerateHigher
pKa (Basicity) High (~10.0) High (~10.5)Moderate (~7.[1]9)
Metabolic Stability High (Resists CYP450)ModerateLow (Rapid N-dealkylation)
Nav1.5 Potency (IC50) < 10 µM (High Potency)~20 µM~23 µM (Standard)
Solubility Excellent GoodModerate
Toxicity (hERG) Moderate RiskHigh RiskLow Risk

Key Insight: The azetidine analog often retains the potency of the pyrrolidine but with a lower lipophilicity profile (lower LogD), which is critical for reducing CNS side effects in peripherally acting drugs.

Detailed SAR Analysis
Zone 1: The Phenyl Ring (2,6-Substitution)
  • 2,6-Dimethyl (Standard): Optimal balance of sterility and lipophilicity.[1] Essential for preventing amide hydrolysis.[1]

  • 2,6-Dichloro (Clonidine-like): Increases lipophilicity and electron withdrawal.[1] drastically lowers pKa of the aniline nitrogen (if connected directly).[1] Often leads to

    
    -adrenergic activity.[1]
    
  • 2-Methyl (Mono-ortho): FAILURE POINT. Loss of the orthogonal twist allows conjugation, flattening the molecule and increasing metabolic susceptibility.[1]

Zone 2: The Azetidine Ring
  • Unsubstituted: Best for compact binding pockets (e.g., Voltage-gated sodium channels).[1]

  • 3-Fluoro / 3,3-Difluoro:

    • Effect: Lowers the pKa of the azetidine nitrogen (inductive effect).

    • Application: Used to fine-tune permeability. 3,3-difluoroazetidine is a common bioisostere to reduce basicity without adding bulk.[1]

  • 3-Hydroxy: Increases solubility significantly but may reduce blood-brain barrier (BBB) penetration.[1]

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating systems.[1]

Protocol A: Synthesis of N-(2,6-Dimethylphenyl)azetidines via Pd-Catalysis

Rationale: Traditional nucleophilic substitution is sluggish due to the steric hindrance of the 2,6-dimethyl group.[1] Buchwald-Hartwig coupling is preferred.[1]

  • Reagents: 2,6-Dimethylaniline (1.0 eq), 3-iodoazetidine (protected) OR Azetidine (1.2 eq) + 2,6-Dimethylbromobenzene.

  • Catalyst System: Pd2(dba)3 (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq).[1]

  • Solvent: Toluene or Dioxane (anhydrous).[1]

  • Procedure:

    • Degas solvent with Argon for 15 mins.[1]

    • Add amine, aryl halide, base, and precatalyst mix.[1]

    • Heat to 100°C for 12 hours in a sealed tube.

    • Validation: Monitor via LC-MS. Product peak (M+H) should appear distinct from starting aniline.[1]

    • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Nav1.5 Inhibition Assay (Flux Assay)

Rationale: High-throughput determination of potency compared to Lidocaine.[1]

  • Cell Line: HEK293 cells stably expressing human Nav1.5.

  • Dye: Membrane potential-sensitive dye (e.g., DiSBAC2(3)).[1]

  • Stimulation: Veratridine (activator) + Scorpion Venom (to prevent inactivation).[1]

  • Workflow:

    • Step 1: Plate cells in 384-well black plates.

    • Step 2: Incubate with dye for 45 mins.

    • Step 3: Add Test Compound (Azetidine Analog) at varying concentrations (0.1 nM to 100 µM).

    • Step 4: Add Veratridine trigger.[1]

    • Step 5: Measure Fluorescence kinetics (FLIPR/FDSS).

    • Data Analysis: Calculate IC50 based on fluorescence suppression relative to DMSO control.

Workflow Diagram: Synthesis & Testing

Workflow Start Start: 2,6-Dimethylaniline Step1 Pd-Catalyzed Coupling (Buchwald-Hartwig) Start->Step1 Step2 Purification (Silica Gel / HPLC) Step1->Step2 Decision QC: Purity > 95%? Step2->Decision Decision->Step1 No Assay1 Nav1.5 Flux Assay (Potency) Decision->Assay1 Yes Assay2 Microsomal Stability (Metabolism) Decision->Assay2 Yes End Lead Candidate Selection Assay1->End Assay2->End

Figure 2: Integrated workflow for synthesis and biological validation of azetidine analogs.

References
  • Novel Azetidine Analogs as VMAT2 Inhibitors Source: Zheng, G., et al. (2013).[1] "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." Bioorganic & Medicinal Chemistry Letters.

  • Lck Kinase Inhibitors (Structure-Based Design) Source: Martin, M. W., et al. (2008).[1] "Structure-Based Design of Novel 2-Amino-6-phenyl-pyrimido[5′,4′:5,6]pyrimido[1,2-a]benzimidazol-5(6H)-ones as Potent and Orally Active Inhibitors of Lymphocyte Specific Kinase (Lck)." Journal of Medicinal Chemistry.

  • Azetidine as a Bioisostere in Drug Discovery Source: Drug Hunter (2022).[1] "Azetidines in Medicinal Chemistry: A Review of Stability and Synthesis." (General Reference)

  • Lidocaine Analog Synthesis & Potency Source: ResearchGate (2026).[1] "Efficient Synthesis and Characterization of Lidocaine Analogue N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine."

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-(2,6-Dimethylphenyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

Disposing of N-(2,6-Dimethylphenyl)azetidine (CAS: 19199-06-5) requires more than standard organic waste protocols. This compound combines the high ring-strain energy of an azetidine (approx. 26 kcal/mol) with the toxicological profile of an aniline derivative .

Improper disposal into general acid-waste streams can trigger rapid, exothermic ring-opening polymerization, potentially compromising waste container integrity. This guide provides a scientifically grounded, self-validating protocol to manage these risks.

Chemical Characterization & Risk Matrix

Before handling, you must understand the specific hazards driving the disposal logic.

PropertyValue / CharacteristicOperational Implication
CAS Number 19199-06-5Use for specific waste profiling.
Molecular Formula C₁₁H₁₅NOrganic, non-halogenated.[1]
Ring Strain High (~26 kcal/mol)Reactivity Hazard: Susceptible to acid-catalyzed ring opening.
Basicity (pKa) Est. 4.0–5.0 (Conjugated acid)Incompatibility: Reacts exothermically with strong acids.
Physical State Liquid / Low-melting SolidTreat as a liquid for spill containment.
Toxicity Profile Irritant (Skin/Eye); Potential SensitizerPPE: Double-gloving (Nitrile) is mandatory.
The Mechanism of Hazard (Why Segregation Matters)

Azetidines are kinetically stable but thermodynamically unstable. In the presence of strong Brønsted acids (often found in "General Organic Waste" carboys containing TFA or HCl), the nitrogen protonates. This activates the ring carbons for nucleophilic attack, leading to ring opening and heat generation.

Key Reaction: Acid-Catalyzed Ring Opening



Step-by-Step Disposal Protocol

This protocol is designed to isolate the chemical from incompatible triggers until final incineration.

Phase 1: Pre-Disposal Stabilization

Objective: Prevent immediate reactivity in the waste stream.

  • Quenching (Only if reactive residues exist): If the material is residual in a reaction flask with unreacted reagents (e.g., acid chlorides), quench carefully with a dilute base (Sat. NaHCO₃) before waste transfer.

  • Dilution: If disposing of the pure compound, dilute it into a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate) to <10% concentration. This acts as a heat sink.

Phase 2: Waste Segregation

CRITICAL: Do NOT pour this compound into a container holding:

  • Concentrated Acids (Sulfuric, Hydrochloric, Nitric).

  • Strong Oxidizers (Peroxides, Permanganates).

  • Reactive Halides (Benzyl chloride, etc.).[2]

Correct Waste Stream:

  • Primary Choice: Non-Halogenated Organic Solvents (Basic/Neutral).

  • Secondary Choice: Dedicated "High Hazard" small-volume container if the quantity is >50g.

Phase 3: Packaging & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal if the waste stream is potentially corrosive.

  • Labeling:

    • Chemical Name: Write out full name (No abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable.[3]

    • Special Note: Add "CONTAINS STRAINED AMINE - DO NOT MIX WITH ACID" to the label.

Regulatory Classification (RCRA)[4]

While this compound is not explicitly "P-Listed" or "U-Listed" by the EPA, it must be characterized by its properties.

  • Characteristic Waste: Likely D001 (Ignitable) if in a solvent base.

  • Toxicity: Due to the aniline substructure, treat as toxic. If leachable, it may trigger specific state-level codes.[3]

  • Disposal Method: Incineration (Fuel Blending) is the only recommended disposal route to ensure destruction of the strained ring and the aromatic core.

Emergency Spill Procedures

Scenario: 100 mL bottle breakage in a fume hood.

  • Evacuate & Ventilate: Close the hood sash. Alert nearby personnel.

  • PPE Upgrade: Wear splash goggles, lab coat, and double nitrile gloves (0.11 mm minimum thickness) or Silver Shield® laminate gloves.

  • Containment: Ring the spill with an inert absorbent (Vermiculite or Diatomaceous Earth). Do not use paper towels (high surface area can accelerate oxidation/heating).

  • Neutralization: If available, cover with a commercial solvent spill kit (activated charcoal based).

  • Collection: Scoop slurry into a wide-mouth jar. Label as "Hazardous Waste - Debris from Azetidine Spill."

  • Clean Up: Wash surface with soap and water. Avoid bleach (can form chloroamines with aniline derivatives).

Operational Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Start: Waste Generation This compound StateCheck Is the material pure or in solution? Start->StateCheck Pure Pure Compound StateCheck->Pure Solution Dilute Solution (<10%) StateCheck->Solution DilutionStep Dilute with EtOH/EtOAc to <10% Concentration Pure->DilutionStep Stabilize Segregation Check Waste Container pH: Is it Acidic? Solution->Segregation DilutionStep->Segregation Acidic YES (Acidic) Segregation->Acidic NeutralBasic NO (Neutral/Basic) Segregation->NeutralBasic NewContainer Segregate: Use New/Separate Container Acidic->NewContainer Prevent Exotherm Combine Combine with Non-Halogenated Solvents NeutralBasic->Combine Labeling Labeling: Add 'Basic Amine' Warning NewContainer->Labeling Combine->Labeling Final Hand-off to EHS for Incineration Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of azetidine waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling Azetidines in Medicinal Chemistry. ACS Med.[4] Chem. Lett. (Contextual reference on azetidine stability/reactivity).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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